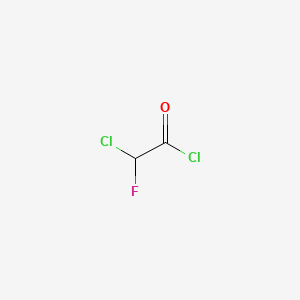

Chlorofluoroacetyl chloride

Descripción general

Descripción

Chlorofluoroacetyl chloride is an organic compound with the molecular formula C₂HCl₂FO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both chlorine and fluorine atoms, making it a valuable reagent in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Chlorofluoroacetyl chloride can be synthesized through several methods. One common method involves the reaction of chlorofluoroacetic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, and the product is distilled to obtain pure this compound .

Industrial Production Methods

In an industrial setting, this compound can be produced by the chlorination of fluoroacetyl chloride. This process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful control of temperature and pressure to ensure the safety and efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions

Chlorofluoroacetyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: Due to the presence of the electron-withdrawing chlorine and fluorine atoms, this compound is highly reactive towards nucleophiles. Common nucleophiles include amines, alcohols, and thiols.

Hydrolysis: this compound reacts with water to form chlorofluoroacetic acid and hydrochloric acid.

Reduction: It can be reduced to chlorofluoroethanol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, at low temperatures to control the reactivity.

Hydrolysis: This reaction is usually performed in an aqueous medium at room temperature.

Major Products Formed

Nucleophilic Substitution: Produces derivatives such as amides, esters, and thioesters.

Hydrolysis: Forms chlorofluoroacetic acid.

Reduction: Yields chlorofluoroethanol.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Chlorofluoroacetyl chloride finds extensive use in various research domains:

- Organic Chemistry : It serves as a reagent for synthesizing diverse organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating derivatives such as amides, esters, and thioesters .

- Pharmaceutical Development : The compound is utilized in the synthesis of biologically active molecules. For example, it plays a role in developing drugs for treating various diseases, including cancer and bacterial infections.

- Agrochemical Production : this compound is used as an intermediate in producing herbicides such as metolachlor and acetochlor. Approximately 100 million pounds are estimated to be used annually for these purposes .

This compound exhibits notable biological activities, which have been explored through various studies:

- Antibacterial Activity : Research indicates that chlorofluoroacetyl derivatives show significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study evaluated the efficacy of several derivatives against common bacterial strains, summarized in Table 1.

| Compound | S. aureus | E. coli | P. aeruginosa |

|---|---|---|---|

| 4e | +++ | ++ | + |

| 4f | ++ | + | + |

| 5e | +++ | +++ | ++ |

| 5g | ++ | ++ | +++ |

Key to Symbols :

- Inactive = - (inhibition zone < 6 mm)

- Slightly active = + (inhibition zone 6-9 mm)

- Moderately active = ++ (inhibition zone 9-12 mm)

- Highly active = +++ (inhibition zone > 12 mm)

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, making it a candidate for further pharmacological exploration. For instance, derivatives containing chlorofluoroacetyl groups have demonstrated potential in inhibiting tyrosinase activity .

Case Studies

Several case studies highlight the practical applications of this compound:

- Anticancer Properties : A study indicated that halogenated phenyl compounds can inhibit tumor growth by interacting with specific cellular pathways. Compounds containing chlorofluoroacetyl moieties showed enhanced binding to enzymes involved in cancer progression.

- Toxicological Assessments : A recent incident involving occupational exposure to this compound led to significant health impacts on workers due to improper handling procedures. This case underscores the importance of safety measures when working with this compound .

Mecanismo De Acción

The mechanism of action of chlorofluoroacetyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and fluorine atoms make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce the chlorofluoroacetyl group into target molecules .

Comparación Con Compuestos Similares

Similar Compounds

Fluoroacetyl chloride: Similar in structure but lacks the chlorine atom, making it less reactive.

Chloroacetyl chloride: Lacks the fluorine atom, resulting in different reactivity and applications.

Trifluoroacetyl chloride: Contains three fluorine atoms, making it more reactive and volatile compared to chlorofluoroacetyl chloride.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and selectivity in chemical reactions.

Actividad Biológica

Chlorofluoroacetyl chloride is a bifunctional compound with significant biological activity, primarily explored in the context of its chemical reactivity and potential therapeutic applications. This article provides an in-depth examination of its biological properties, including antibacterial, antifungal, and enzyme inhibition activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₂ClF₃O

- Molecular Weight : 130.46 g/mol

This compound is characterized by the presence of both chlorine and fluorine atoms, which enhance its reactivity, particularly in nucleophilic substitution reactions.

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antibacterial Activity : Research indicates that chlorofluoroacetyl derivatives show promising antibacterial properties against several strains of bacteria.

- Antifungal Activity : Limited studies have shown that certain derivatives may possess antifungal properties, although results are not as robust as those for antibacterial activity.

- Enzyme Inhibition : The compound acts as a potent inhibitor of specific enzymes, making it a candidate for further pharmacological exploration.

Antibacterial Activity

A study conducted on chlorofluoroacetyl derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy was evaluated using the cup plate method, with results summarized in Table 1.

| Compound | S. aureus | E. coli | P. aeruginosa |

|---|---|---|---|

| 4e | +++ | ++ | + |

| 4f | ++ | + | + |

| 5e | +++ | +++ | ++ |

| 5g | ++ | ++ | +++ |

Key to Symbols :

- Inactive = - (inhibition zone < 6 mm)

- Slightly active = + (inhibition zone 6-9 mm)

- Moderately active = ++ (inhibition zone 9-12 mm)

- Highly active = +++ (inhibition zone > 12 mm) .

Antifungal Activity

In contrast to its antibacterial properties, this compound and its derivatives showed limited antifungal activity. Testing against common fungal strains such as Candida tropicans, Aspergillus niger, and Fusarium heterosporium revealed no significant inhibitory effects .

Enzyme Inhibition Studies

The enzyme inhibition potential of this compound has been explored in various biochemical assays. It has been observed to interact with specific enzyme targets, leading to inhibition of their activity. For example, studies suggest that this compound can modify the active sites of certain serine proteases, thereby blocking substrate access .

Occupational Exposure Incident

A notable case study involved an occupational poisoning incident where workers were exposed to this compound due to a chemical leak. The exposure resulted in severe respiratory distress and neurological damage in one worker who later succumbed to complications arising from heart failure and respiratory failure . This incident underscores the potential hazards associated with handling this compound.

Suicide Attempt via Chlormequat Ingestion

Another case study reported a non-fatal suicide attempt involving chlormequat chloride ingestion, which contains chlorinated derivatives similar to this compound. The patient exhibited symptoms of respiratory distress and required emergency medical intervention . Although not directly related to this compound, this case highlights the risks associated with chlorinated compounds.

Propiedades

IUPAC Name |

2-chloro-2-fluoroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl2FO/c3-1(5)2(4)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJVRCWSIVAASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90957317 | |

| Record name | Chloro(fluoro)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-32-0 | |

| Record name | 2-Chloro-2-fluoroacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl chloride, chlorofluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro(fluoro)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2-fluoroacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions chlorofluoroacetyl chloride as a reactive intermediate. What is its significance in the metabolism of HCFC-131?

A1: this compound is a key reactive intermediate formed during the cytochrome P450-mediated oxidation of 1,1,2-trichloro-2-fluoroethane (HCFC-131) []. This reactive molecule can then interact with cellular components, specifically phosphatidylethanolamine, potentially leading to toxicity []. Understanding the formation and reactivity of this compound helps elucidate the metabolic pathway and potential toxic effects of HCFC-131.

Q2: The research highlights the regioselectivity of cytochrome P450 oxidation in metabolizing HCFC-131 and HCFC-141. Can you elaborate on this concept and its implications?

A2: Cytochrome P450 enzymes exhibit regioselectivity, meaning they preferentially oxidize specific sites within a molecule. In the case of HCFC-131 and 1,2-dichloro-1-fluoroethane (HCFC-141), both containing multiple potential oxidation sites, cytochrome P450 preferentially targets specific sites []. This regioselectivity is primarily influenced by electronic factors, as evidenced by comparing experimental oxidation ratios with calculated activation energies for hydrogen-atom abstraction from different sites []. This selectivity directly impacts the metabolic profile and potential toxicity of these compounds, as different metabolic products can exhibit varying toxicological properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.